2,5-Dimethylfuran-3-carbonitrile
Description
Significance of Furan (B31954) and Nitrile Chemistry in Contemporary Organic Synthesis
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and advanced materials. wikipedia.org Its aromaticity, though less pronounced than that of benzene (B151609), endows it with a unique reactivity profile, making it a versatile building block in the synthesis of complex molecular architectures. wikipedia.org Furan derivatives are key intermediates in the production of a wide range of chemicals, from agrochemicals to dyes and pigments. organic-chemistry.orgyoutube.com Furthermore, the furan nucleus is recognized as a valuable scaffold in medicinal chemistry, with many furan-containing compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netwikipedia.orgyoutube.comwikipedia.org
The nitrile (or cyano) group (-C≡N) is another cornerstone of modern organic synthesis, valued for its remarkable versatility. researchgate.net The strong electron-withdrawing nature of the nitrile group and its linear geometry influence the reactivity of neighboring functional groups. More importantly, the nitrile group can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones, making it a powerful synthetic handle. researchgate.netgoogle.com This transformative capacity allows for the strategic introduction of nitrogen and carbon-based functionalities into complex molecules, a crucial aspect of drug discovery and materials science. google.com The combination of a furan ring and a nitrile group within the same molecule, as seen in 2,5-Dimethylfuran-3-carbonitrile, therefore presents a tantalizing prospect for the creation of novel compounds with unique and potentially valuable properties.
Historical Context and Evolution of Furan-3-Carbonitrile Derivatives in Synthetic Chemistry
The history of furan chemistry dates back to the 18th century with the discovery of furoic acid. britannica.com Since then, a plethora of synthetic methods for the construction and functionalization of the furan ring have been developed. Foundational methods such as the Paal-Knorr synthesis and the Feist-Benary synthesis have provided reliable routes to a wide variety of furan derivatives. wikipedia.orgorganic-chemistry.org
The introduction of the nitrile group onto the furan ring, particularly at the 3-position, represents a more specialized area of furan chemistry. The development of synthetic routes to furan-3-carbonitrile derivatives has been driven by the desire to access new chemical space for applications in medicinal and materials chemistry. Early methods often involved multi-step sequences, but modern synthetic chemistry has seen the emergence of more efficient and direct approaches. While a detailed historical timeline for the synthesis of this compound itself is not extensively documented in readily available literature, the evolution of synthetic methodologies for furan-3-carbonitriles in general has paved the way for the preparation of this and other specifically substituted derivatives.
Research Objectives and Scope Pertaining to this compound
The specific research interest in this compound stems from its potential as a versatile building block for the synthesis of more complex molecules. The presence of the furan ring, two methyl groups, and a nitrile functionality offers multiple sites for chemical modification.
Key research objectives related to this compound include:
Development of Efficient Synthetic Methodologies: A primary goal is to establish robust and high-yielding synthetic routes to this compound from readily available starting materials. This involves exploring and optimizing various synthetic strategies to make the compound accessible for further investigation.
Exploration of its Chemical Reactivity: A thorough investigation of the reactivity of the furan ring and the nitrile group in this specific molecular context is crucial. This includes studying its susceptibility to electrophilic and nucleophilic attack, as well as the transformation of the nitrile group into other functional moieties.
Evaluation of its Potential in Medicinal Chemistry: Given the established biological activities of many furan and nitrile-containing compounds, a significant research objective is to explore the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents. This involves synthesizing a library of related compounds and screening them for various biological activities.
Investigation as a Precursor for Novel Materials: The unique electronic and structural features of this compound make it a candidate for incorporation into new materials, such as polymers and organic electronic devices. Research in this area would focus on leveraging its properties to create materials with tailored functionalities.
The scope of research on this compound is therefore focused on its fundamental chemistry and its potential as a key intermediate in the creation of value-added products for the pharmaceutical and materials science sectors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylfuran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-5-3-7(4-8)6(2)9-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZSIJYEHRTXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348979 | |
| Record name | 3-furancarbonitrile, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89149-69-9 | |
| Record name | 3-furancarbonitrile, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Dimethylfuran 3 Carbonitrile and Its Core Structural Analogues
Established Synthetic Routes to the 2,5-Dimethylfuran (B142691) Ring System
The formation of the 2,5-dimethylfuran ring is a critical step and can be accomplished through various synthetic strategies, ranging from classical cyclization reactions to modern catalytic methods utilizing biomass-derived feedstocks.
Classical Furan (B31954) Annulation Approaches, including Paal-Knorr Variations
The Paal-Knorr synthesis is a cornerstone in furan chemistry, providing a direct route to substituted furans from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This acid-catalyzed cyclization proceeds by the dehydration of a 1,4-diketone, such as acetonylacetone (2,5-hexanedione), to form the corresponding furan. organic-chemistry.orgorganic-chemistry.org The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a hemiacetal intermediate that dehydrates to the furan ring. wikipedia.org
Variations of the Paal-Knorr synthesis have been developed to improve efficiency and expand its scope. For instance, microwave-assisted Paal-Knorr reactions have been shown to accelerate the synthesis of polysubstituted furans. organic-chemistry.org The reaction is typically carried out in the presence of protic acids like sulfuric or hydrochloric acid, or with Lewis acids and dehydrating agents such as phosphorus pentoxide. wikipedia.org
A notable application involves a two-step, one-pot process starting from 2,5-dimethylfuran itself. mdpi.com In this method, an acid-catalyzed ring-opening of 2,5-dimethylfuran yields 2,5-hexanedione (B30556), which is then used in a subsequent Paal-Knorr reaction with a primary amine to produce pyrrole (B145914) compounds. mdpi.com This highlights the reversibility of the furan-forming reaction under certain conditions.
Biomass-Derived Precursor Strategies (e.g., from Fructose (B13574) and 5-Hydroxymethylfurfural)
In the quest for sustainable chemical production, significant research has focused on the conversion of biomass-derived carbohydrates, such as fructose, into valuable furan derivatives like 2,5-dimethylfuran (DMF). acs.orguco.es A common pathway involves the dehydration of fructose to 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical. acs.orggoogle.comrsc.org
The direct conversion of fructose to DMF can be achieved in a one-pot process using a dual-catalyst system. researchgate.netacs.org For example, a carbon-based solid acid can catalyze the dehydration of fructose to HMF, which is then subsequently hydrogenated to DMF over a metallic catalyst in the same reaction vessel. acs.org One study reported a DMF yield of as high as 66.3 mol% from fructose using a Ru/C and Lewis-Brønsted acid mixture. researchgate.net Another approach utilized a carbon-based solid acid-coated CuCo bimetallic catalyst to achieve a 71.1 mol% yield of DMF. acs.org
Catalytic Hydrogenation and Hydrodeoxygenation Pathways to the Furan Core
The conversion of HMF to 2,5-dimethylfuran is primarily achieved through catalytic hydrogenation and hydrodeoxygenation (HDO) processes. acs.orgescholarship.org These reactions aim to remove the oxygen-containing functional groups from HMF while preserving the furan ring. A variety of catalysts, including both noble and non-noble metals, have been investigated for this transformation. acs.orgescholarship.org
Bimetallic catalysts have shown particular promise. For instance, a nickel-cobalt (B8461503) bimetallic catalyst has been used for the efficient hydrogenation of HMF to both 2,5-bis(hydroxymethyl)furan (BHMF) and DMF, with selectivities of 93.1% and 80.1% respectively, by controlling the reaction temperature. bohrium.com Another study highlighted the use of a Ni-Co/C catalyst for the catalytic transfer hydrogenolysis of HMF to DMF. researchgate.net
The reaction can proceed through different intermediates. One pathway involves the hydrogenation of the aldehyde group in HMF to form BHMF, followed by hydrogenolysis of the hydroxyl groups to yield DMF. researchgate.net An alternative route is the hydrogenolysis of the hydroxyl group in HMF to form 5-methylfurfural (B50972) (5-MF), which is then hydrogenated to DMF. researchgate.netrsc.org The choice of catalyst and reaction conditions can influence the dominant pathway. For example, Ru–MoOx/C catalysts have been shown to favor the BHMF intermediate route. rsc.org
Table 1: Catalytic Conversion of 5-Hydroxymethylfurfural (HMF) to 2,5-Dimethylfuran (DMF)
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | DMF Yield/Selectivity | Reference |
|---|---|---|---|---|---|---|
| Ru/C and Lewis-Brønsted acid | H₂ | N,N-dimethyl-formamide | Optimized | Optimized | 66.3 mol% yield | researchgate.net |
| Carbon-based solid acid-coated CuCo | H₂ | Tetrahydrofuran (B95107) | 220 | 3 MPa | 71.1 mol% yield | acs.org |
| Ni-Co bimetallic | H₂ | Not specified | Optimal | Low H₂ pressure | 80.1% selectivity | bohrium.com |
| Ru–MoOx/C | H₂ | Not specified | Not specified | Not specified | 79.4% selectivity | rsc.org |
| Ni/Al₂O₃-TiO₂-ZrO₂ | Formic Acid | Not specified | 210 | 20 bar (Ar) | Good synergistic effect | mdpi.com |
Palladium-Catalyzed Furan Ring Construction Techniques
Palladium-catalyzed reactions offer versatile methods for constructing the furan ring. One-pot palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides have been developed to produce 2,3,4-trisubstituted furans in good yields and with high regioselectivity. Another approach involves the palladium-catalyzed synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. Furthermore, the direct arylation of 2-furaldehyde with aryl halides using a palladium catalyst provides a route to 5-aryl-2-formylfuran derivatives under mild conditions.
A specific method for synthesizing 2,5-dimethylfuran involves combining a carbohydrate source with formic acid and heating the mixture to produce 5-[(formyloxy)methyl]furfural. google.com Subsequently, an aprotic solvent and a palladium catalyst are added, and the mixture is heated to form 2,5-dimethylfuran. google.comgoogle.com
Installation of the 3-Carbonitrile Functionality
Once the 2,5-dimethylfuran ring system is in place, the next critical step is the introduction of the carbonitrile group at the 3-position.
Direct Cyanation Methodologies Applied to Furan Systems
Direct cyanation of furan rings can be challenging due to the electron-rich nature of the heterocycle, which makes it susceptible to side reactions. numberanalytics.com Electrophilic substitution reactions are a primary method for functionalizing furans. numberanalytics.com However, the introduction of substituents at the 3- and 4-positions is often difficult because lithiation and electrophilic attack tend to occur preferentially at the 2- and 5-positions. psu.edu
To overcome this regioselectivity issue, blocking groups, such as organosilyl groups, can be employed. psu.edu By first introducing a silyl (B83357) group at the 5-position of a 2-substituted furan, subsequent lithiation can be directed to the 3-position. Quenching the resulting anion with a suitable electrophile allows for the introduction of a functional group at the desired C-3 position. psu.edu While direct cyanation methods for furan systems are not extensively detailed in the provided context, the principles of electrophilic substitution and the use of directing groups are key strategies that could be adapted for the synthesis of 2,5-dimethylfuran-3-carbonitrile.
Conversion from Other 3-Substituted Furan Precursors (e.g., Carboxylates or Esters)
One established method for synthesizing the precursor, ethyl 2,5-dimethylfuran-3-carboxylate, involves the condensation of α-acetoxypropionaldehyde with ethyl acetoacetate. This reaction is typically performed in a solvent like benzene (B151609), with piperidine (B6355638) acetate (B1210297) as a catalyst, followed by acid-catalyzed cyclization with an agent like toluenesulfonic acid to promote the formation of the furan ring. An alternative classical approach is the alkylation of sodium acetoacetic acid ethyl ester with chloroacetone, which forms an intermediate that subsequently undergoes acid-catalyzed cyclization to yield the desired furan ester. A Chinese patent also describes the formation of ethyl 2,5-dimethylfuran-3-carboxylate as a product from the reaction of diethyl 2,3-diacetylsuccinate in a hydrochloric acid solution under microwave irradiation.
The conversion of the resulting ester, ethyl 2,5-dimethylfuran-3-carboxylate, to the target nitrile is a two-step process:
Ammonolysis: The ethyl ester is treated with ammonia (B1221849) to form the corresponding amide, 2,5-dimethylfuran-3-carboxamide. This is a standard transformation for converting esters to primary amides.
Dehydration: The carboxamide is then dehydrated to yield this compound. While classic dehydrating agents like phosphorus pentoxide (P₂O₅) can be used, milder and more efficient modern methods are preferable. One such method involves the use of cyanuric chloride in combination with an N,N-disubstituted formamide (B127407) (e.g., DMF). This system has proven effective for the dehydration of various heterocyclic carboxamides under gentle conditions, offering good to excellent yields.
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Reference |
| α-Acetoxypropionaldehyde | Ethyl acetoacetate | Piperidine acetate, Toluenesulfonic acid | Benzene | Reflux | Ethyl 2,5-dimethylfuran-3-carboxylate | 79% | |
| Diethyl 2,3-diacetylsuccinate | - | Hydrochloric acid (0.4N) | - | Oil bath reflux, 15h | Ethyl 2,5-dimethylfuran-3-carboxylate | 50% | |
| Diethyl 2,3-diacetylsuccinate | - | Hydrochloric acid (1N) | - | Microwave reflux, 1h | Ethyl 2,5-dimethylfuran-3-carboxylate | 20% | |
| 2,5-Dimethylfuran-3-carboxamide | Cyanuric chloride | N,N-Dimethylformamide | - | Mild conditions | This compound | High (by analogy) |
Advanced Synthetic Protocols Employing Green Chemistry Principles
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of furan derivatives. Many furanic compounds, including 2,5-dimethylfuran (DMF), can be derived from renewable biomass sources like fructose, making them attractive targets for sustainable chemical production.
An advanced and greener synthetic strategy for this compound would ideally start from a bio-derived platform chemical. The synthesis of the parent compound, 2,5-dimethylfuran, from carbohydrates is a well-established green process. Subsequent functionalization of this bio-derived DMF would be a potential green route, although direct and selective C-H functionalization at the 3-position remains a synthetic challenge.
More practical green approaches focus on improving existing synthetic routes for precursors. For instance, the synthesis of ethyl 2,5-dimethylfuran-3-carboxylate can be enhanced by employing green technologies. A patented method utilizes microwave-assisted heating for the cyclization of diethyl 2,3-diacetylsuccinate. This technique can significantly reduce reaction times and energy consumption compared to conventional heating. Furthermore, replacing hazardous solvents like benzene, used in classical syntheses, with greener alternatives or performing reactions in aqueous media or under solvent-free conditions are key goals. The development of one-pot, two-step processes, such as the conversion of 2,5-dimethylfuran to pyrrole compounds, highlights the potential for highly efficient and sustainable syntheses with high atom economy and low E-factors (a measure of waste generated).
| Green Principle | Application in Furan Synthesis | Example/Benefit | References |
| Use of Renewable Feedstocks | Synthesis from biomass-derived carbohydrates (fructose, glucose). | Production of 2,5-dimethylfuran (a potential starting material) from fructose. | |
| Energy Efficiency | Microwave-assisted synthesis. | Reduced reaction time for the preparation of ethyl 2,5-dimethylfuran-3-carboxylate. | |
| Safer Solvents | Replacement of hazardous organic solvents. | Exploring aqueous media or solvent-free conditions to avoid solvents like benzene. | |
| Catalysis | Use of efficient and recyclable catalysts. | Development of solid acid catalysts (e.g., Amberlyst-15) for dehydration steps. | |
| Atom Economy/Process Intensification | One-pot or tandem reactions. | Integrated processes from fructose to 2,5-dimethylfuran show high overall yields (92%). |
Theoretical and Computational Investigations in 2,5 Dimethylfuran 3 Carbonitrile Chemistry
Computational Design and Prediction of Novel Chemical Transformations
The field of computational chemistry offers powerful tools for the in silico design and prediction of novel chemical transformations, providing deep insights into reaction mechanisms, feasibility, and selectivity. For a highly functionalized molecule such as 2,5-Dimethylfuran-3-carbonitrile, these theoretical approaches are invaluable for exploring its potential reactivity and guiding the synthesis of new derivatives. By employing methods like Density Functional Theory (DFT), chemists can model reaction pathways, calculate energy barriers, and predict the outcomes of reactions before they are ever attempted in a laboratory.
At the heart of predicting chemical reactivity lies the analysis of the molecule's electronic structure. Frontier Molecular Orbital (FMO) theory is a fundamental tool in this regard. mdpi.com The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate how a molecule will interact with other reagents. For this compound, the electron-rich furan (B31954) ring, substituted with electron-donating methyl groups, would be expected to have a relatively high-energy HOMO, making it susceptible to attack by electrophiles. Conversely, the electron-withdrawing nitrile group would lower the energy of the LUMO, creating sites favorable for nucleophilic attack.
Computational methods can precisely quantify these properties. For instance, DFT calculations can determine the HOMO-LUMO energy gap, which is a predictor of the molecule's stability and reactivity. acs.org A smaller gap generally indicates higher reactivity. Furthermore, the analysis of global reactivity descriptors derived from DFT, such as chemical potential and electrophilicity index, can predict whether the furan derivative will act as an electron donor or acceptor in a given reaction. mdpi.com
To illustrate how substituents affect furan's reactivity, a hypothetical comparison of calculated frontier orbital energies is presented below.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Furan | -6.40 | 1.75 | 8.15 |
| 2,5-Dimethylfuran (B142691) | -5.95 | 1.80 | 7.75 |
| This compound (Hypothetical) | -6.15 | -0.50 | 5.65 |
One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, several novel transformations can be envisioned and studied theoretically. For example, cycloaddition reactions, such as the Diels-Alder reaction, are characteristic of furans. acs.orgpku.edu.cn Computational modeling can predict the feasibility of a [4+2] cycloaddition between the furan ring and various dienophiles. This involves locating the transition state (TS) structure for the reaction and calculating its activation energy (ΔG‡). A lower activation energy suggests a more favorable reaction.
Different potential reaction pathways can be compared to predict the major product. For instance, a reaction might proceed through a concerted mechanism or a stepwise, zwitterionic intermediate. researchgate.net DFT calculations can map out the Gibbs free energy profile for each pathway, identifying the kinetically and thermodynamically favored products. researchgate.net
Consider a hypothetical Diels-Alder reaction of this compound with an electron-deficient alkyne. Computational analysis could provide the following insights:
| Reaction Pathway | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG_rxn, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Concerted [4+2] Cycloaddition | 25.5 | -15.2 | Kinetically accessible, thermodynamically favorable |
| Stepwise (Path A - Intermediate 1) | 35.1 | -10.8 | Kinetically disfavored |
| Stepwise (Path B - Intermediate 2) | 33.8 | -12.5 | Kinetically disfavored |
Beyond cycloadditions, computational methods can be used to design transformations targeting the nitrile group or the methyl substituents. For example, the hydrolysis of the nitrile to an amide or carboxylic acid, or the functionalization of the methyl groups via radical reactions could be modeled. The calculations would help in selecting appropriate reagents and reaction conditions by predicting the relative energies of intermediates and transition states. The analysis of calculated Fukui functions can pinpoint the most nucleophilic and electrophilic sites within the molecule, offering a rationale for regioselectivity in reactions. mdpi.comacs.org
Furthermore, in silico studies can predict the spectroscopic properties of novel, un-synthesized compounds. By calculating properties such as NMR chemical shifts and vibrational frequencies (IR), researchers can have a theoretical spectrum to compare with experimental data, aiding in the characterization of new products. This predictive power accelerates the discovery process by focusing laboratory efforts on the most promising transformations identified through computation.
Derivatization and Chemical Modification Strategies Based on the 2,5 Dimethylfuran 3 Carbonitrile Scaffold
Synthesis of Functionalized 2,5-Dimethylfuran-3-yl Derivatives
The functionalization of the 2,5-dimethylfuran-3-carbonitrile core is achieved through various synthetic methodologies, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures.
While direct C-H alkylation or arylation of the furan (B31954) ring of this compound can be challenging, indirect methods have been explored. One such strategy involves the derivatization of the related compound, 2,5-dimethylfuran (B142691). An indirect alkylation approach utilizes primary nitroalkanes which react with cis-3-hexen-2,5-dione in a tandem Michael addition/elimination of nitrous acid. This is followed by a chemoselective hydrogenation of the resulting C=C double bond of the enones. The final step to form 3-alkyl-2,5-dimethylfurans is the Paal-Knorr reaction, which is conducted using p-toluenesulfonic acid in diethyl ether. um.edu.mt This methodology suggests that the nitroalkane can be considered an alkyl cation synthon in this context. um.edu.mt
Arylation strategies for similar furan-containing compounds have also been developed. For instance, 3-(furan-2-yl)propenoic acids and their esters can undergo hydroarylation with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). mdpi.com This reaction proceeds through the superelectrophilic activation of the starting material, leading to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com
| Reaction Type | Reagents and Conditions | Product Type |
| Indirect Alkylation | 1. Primary nitroalkanes, cis-3-hexen-2,5-dione2. Chemoselective hydrogenation3. p-toluenesulfonic acid, diethyl ether | 3-Alkyl-2,5-dimethylfurans |
| Hydroarylation | Arenes, Triflic Acid (TfOH), CH₂Cl₂ | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives |
The introduction of heteroatoms such as oxygen, nitrogen, and sulfur onto the 2,5-dimethylfuran scaffold is crucial for modifying the electronic properties and biological activities of the resulting molecules. For the parent compound 2,5-dimethylfuran, oxidation reactions can introduce oxygen-containing functionalities. For example, the ozonolysis of 2,5-dimethylfuran leads to the formation of products like methyl glyoxal, glyoxal, and formaldehyde. rsc.org
Nitrogen-containing substituents can be introduced via the Paal-Knorr reaction. The acid-catalyzed ring-opening of 2,5-dimethylfuran yields 2,5-hexanedione (B30556), which can then react with primary amines to form substituted pyrroles. mdpi.com This one-pot, two-step process is an efficient method for synthesizing N-substituted 2,5-dimethylpyrroles. mdpi.com
Further functionalization can be achieved by using starting materials with existing heteroatom-containing groups. For example, the synthesis of ethyl 2,5-dimethylfuran-3-carboxylate provides a handle for further modifications. nih.gov
| Functional Group | Synthetic Method | Starting Material | Resulting Compound |
| Oxygen | Ozonolysis | 2,5-Dimethylfuran | Methyl glyoxal, Glyoxal, Formaldehyde |
| Nitrogen | Paal-Knorr reaction | 2,5-Dimethylfuran, Primary amine | N-substituted 2,5-dimethylpyrrole |
The construction of heterocyclic systems fused to the furan ring expands the chemical space of 2,5-dimethylfuran derivatives. Diels-Alder reactions are a powerful tool for this purpose. For instance, the reaction of 2,5-dimethylfuran with dienophiles like ethylene (B1197577) can lead to the formation of bicyclic adducts, which can be further transformed into aromatic compounds like p-xylene (B151628) through dehydration. researchgate.net
Cascade reactions also offer a route to complex heterocyclic structures. A rhodium-catalyzed oxidative [3+2] cascade annulation of indolecarbaldehydes with alkynes has been developed to produce cyclopenta[b]indol-1(4H)-one derivatives. acs.org Although not directly on this compound, this demonstrates a strategy for forming fused ring systems from related aldehyde precursors. acs.org
| Reaction Type | Reactants | Catalyst/Conditions | Fused System |
| Diels-Alder Cycloaddition/Dehydration | 2,5-Dimethylfuran, Ethylene | H-BEA zeolite | p-Xylene (aromatic) |
| Oxidative [3+2] Cascade Annulation | Indolecarbaldehydes, Alkynes | Rhodium catalyst | Cyclopenta[b]indol-1(4H)-one |
Exploration of Structure-Reactivity Relationships (SRR)
Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is essential for designing molecules with desired properties. This involves studying the influence of substituents on the electronic and steric characteristics of the molecule.
The electronic nature of substituents on the furan ring significantly influences its reactivity. Electron-donating groups, such as the methyl groups in 2,5-dimethylfuran, increase the electron density of the furan ring, making it more susceptible to electrophilic attack. In a study on the reaction of tungsten pentacarbonyl with methylated furans, it was found that the inductive effect of the electron-donating methyl groups leads to an electronic effect that competes with steric hindrance. biu.ac.il
The position of substituents also plays a critical role. For example, in the synthesis of cyclopenta[b]indol-1(4H)-one derivatives, electron-donating groups on the indole (B1671886) ring of the starting material had a significant impact on the reaction efficiency, with the position of the substituent influencing the yield. acs.org
Steric effects are also important. Increased steric bulk around the reactive sites can hinder the approach of reagents, slowing down reaction rates. The study on the reaction of tungsten pentacarbonyl with methylated tetrahydrofurans showed that the relative reaction rates could be explained solely by steric effects. biu.ac.il
The rational design of this compound derivatives with specific reactivity profiles relies on the principles of structure-reactivity relationships. By strategically placing substituents with known electronic and steric properties, the chemical behavior of the molecule can be fine-tuned.
The design of catalysts is also a key aspect of modulating reactivity. The use of zeolites with specific pore structures and acidity can control the selectivity of reactions such as the Diels-Alder cycloaddition of 2,5-dimethylfuran. researchgate.net Similarly, the choice of a specific rhodium catalyst was crucial for the success of the cascade annulation to form fused indole systems. acs.org
Advanced Applications of 2,5 Dimethylfuran 3 Carbonitrile in Organic Synthesis
Utilization as a Versatile Synthetic Building Block for Complex Architectures
2,5-Dimethylfuran-3-carbonitrile serves as a highly functionalized and versatile building block for the synthesis of complex molecular architectures. The furan (B31954) moiety itself is a cornerstone of heterocyclic chemistry, while the nitrile and methyl groups offer orthogonal reaction handles for further functionalization. The parent compound, 2,5-dimethylfuran (B142691), is recognized as a versatile chemical platform derived from renewable resources like fructose (B13574) and cellulose. wikipedia.orgmdpi.com This bio-based origin adds to its appeal in sustainable chemistry. scispace.com
The reactivity of the furan ring allows it to participate in various transformations. For instance, the ring can be opened under acidic conditions to yield linear diketones, such as 2,5-hexanedione (B30556) from the parent 2,5-dimethylfuran, which can then be used to construct other molecular systems. mdpi.comrsc.org The nitrile group is a particularly useful functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to amides, esters, and other nitrogen-containing structures. Derivatives such as 2,5-dimethyl-furan-3-carboxylic acid are known intermediates for creating fungicides, highlighting the practical utility of this structural class. google.com This inherent multifunctionality allows chemists to design synthetic routes that build molecular complexity in a controlled and efficient manner, making it a valuable precursor for creating intricate polymeric and polycyclic structures. rsc.org
Table 1: Key Reactive Sites of this compound and Potential Transformations
| Reactive Site | Potential Transformation(s) | Resulting Functional Group(s) |
| Furan Ring | Acid-catalyzed ring-opening | 1,4-Diketone |
| Hydrogenation | Tetrahydrofuran (B95107) | |
| Diels-Alder Reaction | Bicyclic Ethers | |
| Nitrile Group | Hydrolysis | Carboxylic Acid |
| Reduction | Amine | |
| Addition of Nucleophiles | Imines, Tetrazoles | |
| Methyl Groups | Halogenation | Halomethyl |
| Oxidation | Carboxylic Acid | |
| Aldol (B89426) Condensation (after ring-opening) | α,β-Unsaturated Ketone |
Role in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, which involve a sequence of intramolecular reactions, are powerful tools for achieving synthetic efficiency. nih.gov The structure of this compound is well-suited for such processes.
A clear example is demonstrated by the functionalization of the closely related 2,5-dimethylfuran. A three-step cascade strategy has been developed to produce functionalized tetrahydrofuran derivatives. rsc.org This process involves:
Ring Opening: The initial acid-catalyzed ring opening of 2,5-dimethylfuran to form 2,5-hexanedione. rsc.org
Aldol Condensation: The resulting diketone undergoes an aldol condensation with an aldehyde. rsc.org
Hydrogenation-Cyclization: The intermediate from the condensation is then subjected to a hydrogenation and cyclization step to yield the final alkylated tetrahydrofuran product. rsc.org
This sequence showcases how the furan scaffold can be used to trigger a cascade of bond-forming events to rapidly build molecular complexity from simple precursors. The presence of the nitrile group in this compound adds another layer of potential complexity, allowing for its participation or subsequent modification within such a cascade, leading to highly functionalized heterocyclic products. Similarly, the synthesis of 2,5-dimethylfuran itself from saccharides can be achieved through a one-pot tandem catalysis process involving hydrolysis, isomerization, dehydration, and hydrodeoxygenation, demonstrating the utility of cascade reactions in furan chemistry. researchgate.net
Precursor in the Convergent and Divergent Synthesis of Advanced Organic Frameworks
Convergent and divergent synthesis are strategic approaches to building complex molecules. In divergent synthesis, a single precursor is used to create a library of structurally related compounds. In convergent synthesis, different fragments of a target molecule are prepared separately before being combined.
This compound is an ideal substrate for divergent synthesis. The parent furan ring can be transformed into a different heterocyclic core, which can then be further diversified. For example, the acid-catalyzed conversion of 2,5-dimethylfuran into 2,5-hexanedione is the first step in a divergent route to a wide array of pyrrole (B145914) compounds. mdpi.com By reacting the intermediate 2,5-hexanedione with various primary amines in a Paal-Knorr reaction, a library of N-substituted 2,5-dimethylpyrroles can be generated with water as the only byproduct. mdpi.com This high-yielding, atom-economical process exemplifies a divergent approach starting from a furan scaffold.
The molecule's distinct reactive sites also make it a candidate for convergent strategies. The nitrile group can be transformed into a linking functional group (like a carboxylic acid for amide coupling) mdpi.com on one fragment, while the furan ring or its opened form could be part of another fragment, allowing for the assembly of advanced frameworks such as metal-organic frameworks (MOFs) or complex polymers.
Strategic Importance in Heterocyclic Compound Synthesis
One of the most powerful applications of furan derivatives is their use as precursors for other heterocyclic systems. The transformation of the five-membered oxygen-containing furan ring into other heteroaromatics is a valuable synthetic tool.
A prime example is the synthesis of pyrroles from 2,5-dimethylfuran. A sustainable, two-step, one-pot process has been developed for this transformation. mdpi.com
Step 1: 2,5-dimethylfuran undergoes an acid-catalyzed ring-opening reaction with a stoichiometric amount of water to produce 2,5-hexanedione in nearly quantitative yield (up to 95%). mdpi.com
Step 2: The resulting 2,5-hexanedione is directly reacted with a primary amine via the Paal-Knorr reaction to synthesize the corresponding 1-substituted-2,5-dimethylpyrrole. This step proceeds with excellent yields (80-95%) and high carbon efficiency. mdpi.com
This methodology allows for the creation of diverse pyrrole compounds, including those with functional handles like hydroxyl or thiol groups, which can be used for further applications, such as the functionalization of other materials. mdpi.com The ability to efficiently convert the readily accessible furan core of this compound into other valuable heterocyclic structures like pyrroles underscores its strategic importance in synthetic organic chemistry.
Q & A
Q. What synthetic methodologies are effective for synthesizing 2,5-Dimethylfuran-3-carbonitrile?
- Methodological Answer : The compound can be synthesized via condensation reactions using ethyl glycinate derivatives and nitrile precursors under reflux conditions. For example, ethyl 2-amino-4,5-dimethylfuran-3-carbonitrile (a structural analog) was prepared via cyclization of ethyl glycinate derivatives with nitriles in a one-pot synthesis . AI-powered retrosynthetic planning tools (e.g., leveraging databases like Reaxys) can predict feasible routes by analyzing reaction templates and optimizing reagent combinations .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ a combination of X-ray crystallography (to resolve bond lengths/angles) , NMR spectroscopy (¹H/¹³C for functional group identification) , and IR spectroscopy (to confirm nitrile and furan ring vibrations). For electronic properties, computational methods like DFT can predict frontier molecular orbitals and reactivity indices .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures, humidity, and light. Monitor degradation via HPLC (purity analysis) and mass spectrometry (to identify breakdown products). Thermal stability can be assessed using TGA/DSC to determine decomposition thresholds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables like catalyst type (e.g., Lewis acids), solvent polarity, and temperature. For example, refluxing in pyridine or DMF with arylidenemalononitrile derivatives has been shown to enhance cyclization efficiency in similar systems . Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediate bottlenecks.
Q. How should researchers resolve contradictions between spectral data and computational models during structural elucidation?
Q. What strategies are recommended for evaluating the biological activity of this compound derivatives?
- Methodological Answer : Design assays based on structural analogs:
- Antimicrobial activity : Test against Gram-positive/negative bacteria using MIC assays, as seen in pyrrole-carbonitrile derivatives .
- Enzyme inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays, referencing protocols for pyridinecarbonitriles .
Data Analysis and Contradiction Management
Q. How can researchers analyze conflicting data in reaction mechanism studies?
- Methodological Answer : Apply kinetic isotope effects or deuterium labeling to trace mechanistic pathways. For example, the Cadogan reaction (used in pyrrole synthesis) was found to involve nitrene intermediates, which could explain side products like ring-opened derivatives . Use Hammett plots to correlate substituent effects with reaction rates.
Q. What computational tools are suitable for predicting reactivity and regioselectivity in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
